molecular formula C16H11ClN2O2S B2973751 4-(2H-1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-2,3-dihydro-1H-imidazole-2-thione CAS No. 688791-44-8

4-(2H-1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-2,3-dihydro-1H-imidazole-2-thione

Cat. No.: B2973751
CAS No.: 688791-44-8
M. Wt: 330.79
InChI Key: WENIXJCNRTZVTC-UHFFFAOYSA-N
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Description

This compound (CAS: 954691-74-8) is a heterocyclic organic molecule featuring a 1,3-benzodioxole moiety fused to an imidazole-2-thione ring system. The 3-chlorophenyl substituent at position 1 of the imidazole ring introduces steric and electronic effects that influence its chemical and biological properties.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c17-11-2-1-3-12(7-11)19-8-13(18-16(19)22)10-4-5-14-15(6-10)21-9-20-14/h1-8H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENIXJCNRTZVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN(C(=S)N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2H-1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-2,3-dihydro-1H-imidazole-2-thione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Composition

The molecular structure of the compound includes a benzodioxole moiety and a chlorophenyl group, contributing to its unique chemical properties. The following table summarizes key chemical identifiers:

PropertyDetails
Molecular Formula C16H14ClN3O2S
Molecular Weight 335.81 g/mol
IUPAC Name 4-(2H-1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-2,3-dihydro-1H-imidazole-2-thione
CAS Number Not available in current databases

Research indicates that this compound may interact with various biological targets, including:

  • Enzymes: It may inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptors: The compound could bind to receptors that regulate cell growth, influencing cellular signaling pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of related compounds featuring similar structural motifs. For instance:

  • A study on pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance biological activity .
  • Compounds with the benzodioxole structure have shown promising results in inhibiting tumor growth in vitro, with IC50 values indicating effective doses for cancer treatment .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are supported by its ability to modulate inflammatory mediators. Similar compounds have been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB and MAPK signaling .

In Vitro Studies

In vitro studies have assessed the compound’s efficacy against various cancer cell lines. For example:

  • Cell Lines Tested:
    • HepG2 (liver cancer)
    • HCT116 (colorectal cancer)
    • MDA-MB 231 (breast cancer)

Results indicated that the compound exhibited selective cytotoxicity, with some derivatives achieving sub-micromolar IC50 values against specific cancer types .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzodioxole or chlorophenyl groups significantly affect biological activity. For instance:

  • Substituents on the phenyl ring can enhance or diminish anticancer activity.
  • The presence of electron-withdrawing groups has been correlated with increased potency against certain kinases involved in cancer progression .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares key structural features and properties of the target compound with analogs from the provided evidence:

Compound Name CAS Number Molecular Formula Substituents Key Features
4-(2H-1,3-Benzodioxol-5-yl)-1-(3-Chlorophenyl)-2,3-dihydro-1H-imidazole-2-thione 954691-74-8 C₁₆H₁₁ClN₂O₂S 3-Chlorophenyl at position 1; benzodioxole at position 4 Imidazole-2-thione core; moderate polarity due to sulfur and oxygen atoms
3-{[3-(2H-1,3-Benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-1-(2-chlorophenyl)urea 954660-91-4 C₁₉H₁₆ClN₃O₄ 2-Chlorophenyl urea; oxazolidinone ring Urea linker enhances hydrogen-bonding potential; oxazolidinone increases rigidity
1-(3-Chloro-2-Methylphenyl)-5-Phenyl-1H-Imidazole-2-Thiol 852217-72-2 C₁₆H₁₃ClN₂S 3-Chloro-2-methylphenyl; phenyl at position 5 Thiol group (vs. thione) increases acidity (predicted pKa ~10.99)
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-Fluoro-2-(Substituted Phenyl)-1H-benzimidazole N/A Varies by substituent Fluorine at position 5; benzodioxole-oxy group Benzimidazole core with electron-withdrawing fluorine; synthesized via Na₂S₂O₅-mediated cyclization

Key Observations:

  • Substituent Effects : The position of chlorine on the phenyl ring (e.g., 3-chloro vs. 2-chloro) significantly alters electronic properties and steric interactions. For instance, the 3-chlorophenyl group in the target compound may offer better metabolic stability compared to 2-chlorophenyl analogs .
  • Core Heterocycles : Imidazole-2-thione (target) vs. benzimidazole () affects aromaticity and hydrogen-bonding capacity. Thione groups (C=S) are less acidic than thiols (-SH) but participate in metal coordination .
  • ’s use of sodium metabisulfite in DMF) .

Analytical and Computational Tools for Characterization

The evidence highlights methodologies relevant to comparing such compounds:

  • X-ray Crystallography : Programs like SHELX () and WinGX/ORTEP () are critical for determining crystal structures and anisotropic displacement parameters.

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